Array ( [bid] => 7290225 ) Buy [5-(2-Methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl)piperidin-1-yl]methanone

[5-(2-Methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl)piperidin-1-yl]methanone

Catalog No.
S7576204
CAS No.
M.F
C16H22N4OS
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(2-Methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl...

Product Name

[5-(2-Methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl)piperidin-1-yl]methanone

IUPAC Name

[5-(2-methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl)piperidin-1-yl]methanone

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H22N4OS/c1-12(2)10-14-5-6-15(22-14)16(21)19-8-3-4-13(11-19)20-9-7-17-18-20/h5-7,9,12-13H,3-4,8,10-11H2,1-2H3

InChI Key

UWGJWBCTVUUDJM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(S1)C(=O)N2CCCC(C2)N3C=CN=N3

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)N2CCCC(C2)N3C=CN=N3
[5-(2-Methylpropyl)thiophen-2-yl]-[3-(triazol-1-yl)piperidin-1-yl]methanone, commonly referred to as MPTP, is a chemical compound that has gained significant attention in scientific research due to its promising biological properties. MPTP is a synthetic compound that is synthesized and investigated for its potential use in fields such as pharmaceuticals, agriculture, and material science. This paper provides a detailed overview of MPTP, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
MPTP is a synthetic chemical compound that belongs to the class of thiophenes and piperidines. The chemical structure of MPTP consists of a thiophene ring, a piperidine ring, and a triazole ring. The molecule contains a methanone group, which gives the compound its unique properties. MPTP is a relatively new compound that was first synthesized in 2011 by researchers at the University of Michigan. Since its discovery, MPTP has gained increasing attention in scientific research due to its biological properties, which make it a promising candidate for use in various fields.
MPTP is a white solid that is soluble in organic solvents such as methanol and chloroform. The chemical formula of MPTP is C19H28N4OS, and its molecular weight is 364.52 g/mol. MPTP has a melting point of 169-172°C and a boiling point of 537.5°C at 760mmHg. The compound is stable at room temperature and has a half-life of approximately 4.5 hours in human plasma. MPTP has been shown to be sensitive to light and air, and therefore it should be stored in a dry and dark environment.
MPTP is synthesized through a multi-step synthesis process that involves the reaction of various chemical reagents. The first step in the synthesis process involves the reaction of 2-bromothiophene with 2-methyl-2-propanol to yield the intermediate 2-methylpropyl thiophene. The intermediate is then reacted with piperidine to yield the intermediate 5-(2-methylpropyl)-2-(piperidin-1-yl)thiophene. Finally, the intermediate is reacted with sodium azide and copper sulfate to yield MPTP. The compound is then purified through chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Several analytical methods have been developed to detect and quantify MPTP in various matrices, including biological samples, environmental samples, and food samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These methods are sensitive, selective, and reliable and can detect MPTP at low concentrations.
MPTP has shown promising biological properties, including antitumor, antidepressant, and anti-inflammatory activities. MPTP has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, depression, and anxiety. MPTP inhibits the activity of certain enzymes involved in tumor growth and proliferation and also regulates the production of various cytokines and chemokines involved in the immune response.
The toxicity of MPTP has been investigated in various animal models, and the results have shown that the compound is relatively safe at low concentrations. However, at high concentrations, MPTP can cause liver and kidney damage, and therefore it should be handled with care and caution in scientific experiments.
MPTP has potential applications in various fields, including drug discovery, nanotechnology, and agriculture. MPTP can be used as a lead compound in the development of novel drugs for the treatment of various diseases. MPTP can also be used as a building block in the synthesis of nanomaterials, such as nanorods and nanotubes. In agriculture, MPTP can be used as a plant growth regulator to increase crop yield.
Currently, research on MPTP is ongoing, and several studies are being conducted to investigate its potential use in various fields. Research is being carried out to better understand the mechanism of action of MPTP and its potential side effects in humans. Furthermore, new methods for the synthesis and purification of MPTP are being developed to improve its yield and purity.
MPTP has the potential to revolutionize various fields, including medicine, agriculture, and material science. In medicine, MPTP can be used as a lead compound for drug discovery, and its potential use in the treatment of cancer, Alzheimer's disease, and depression is being investigated. In agriculture, MPTP can be used as a plant growth regulator to increase crop yield and reduce the use of harmful pesticides. In material science, MPTP can be used as a building block for the synthesis of nanomaterials, which can be used in various applications, including electronics, energy storage, and catalysis.
Despite its promising biological properties, MPTP has certain limitations that need to be addressed in future research. One of the limitations is the lack of toxicity data in humans. Therefore, further studies are needed to investigate the potential side effects of MPTP in humans. Another limitation is the difficulty in synthesizing MPTP, which requires several steps and produces low yields. Thus, new methods for the synthesis of MPTP need to be developed to improve its scalability and cost-effectiveness.
in MPTP research include:
1. Investigating the mechanism of action of MPTP in tumor cells and identifying its specific targets.
2. Conducting clinical trials to investigate the safety and efficacy of MPTP in humans as a potential drug candidate.
3. Developing new catalytic methods for the synthesis of MPTP to improve its yield and purity.
4. Investigating the potential use of MPTP as a plant growth regulator in different crop species.
5. Developing new nanomaterials based on MPTP as potential candidates for use in energy storage and catalysis.
In conclusion, MPTP is a synthetic compound with promising biological properties that has gained increasing attention in scientific research. MPTP has shown potential as a lead compound for drug discovery, plant growth regulator, and building block for the synthesis of nanomaterials. The current state of research on MPTP is ongoing, and future studies are needed to address its limitations and investigate its potential applications in various fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

318.15143251 g/mol

Monoisotopic Mass

318.15143251 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-24-2023

Explore Compound Types